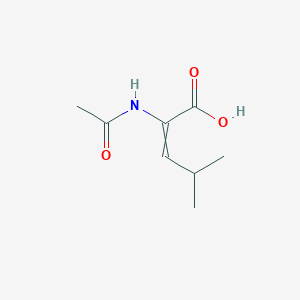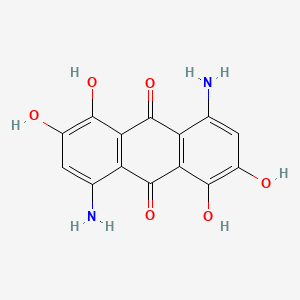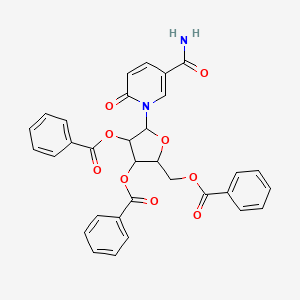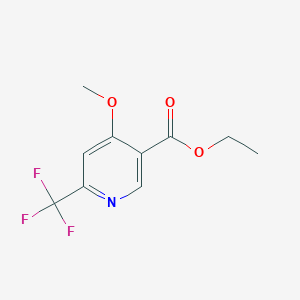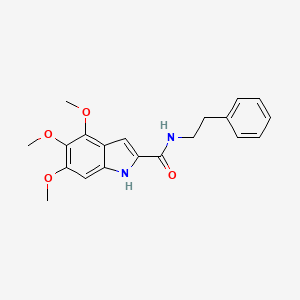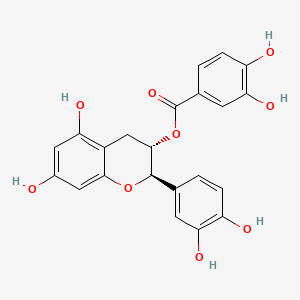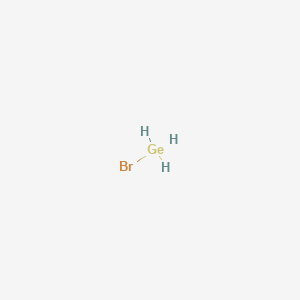
Bromogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromogermane is a chemical compound with the formula BrGeH₃ It is a member of the germane family, where germanium is bonded to hydrogen and bromine
Preparation Methods
Bromogermane can be synthesized through several methods. One common synthetic route involves the reaction of germanium hydride (GeH₄) with bromine (Br₂) under controlled conditions. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . Industrial production methods may involve the use of heavy-metal salts, such as silver or lead salts, to facilitate the conversion of germanium derivatives into this compound .
Chemical Reactions Analysis
Bromogermane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide (GeO₂) and hydrogen bromide (HBr).
Reduction: It can be reduced to germane (GeH₄) using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: this compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bromogermane has several scientific research applications:
Chemistry: It is used in the study of germanium chemistry and the synthesis of germanium-containing compounds.
Biology: this compound’s derivatives are explored for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of bromogermane involves its interaction with various molecular targets. In chemical reactions, the bromine atom can act as a leaving group, facilitating the formation of new bonds with other atoms or molecules. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Bromogermane can be compared with other similar compounds such as iodogermane (GeH₃I) and chlorogermane (GeH₃Cl). These compounds share similar structures but differ in their reactivity and applications. This compound is unique due to its specific reactivity with bromine, making it suitable for certain chemical processes that other halogermanes may not be as effective in .
Similar Compounds
- Iodogermane (GeH₃I)
- Chlorogermane (GeH₃Cl)
- Fluorogermane (GeH₃F)
This compound’s distinct properties and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
13569-43-2 |
|---|---|
Molecular Formula |
BrGeH3 |
Molecular Weight |
155.56 g/mol |
IUPAC Name |
bromogermane |
InChI |
InChI=1S/BrGeH3/c1-2/h2H3 |
InChI Key |
ADCYJWLRSGVKRH-UHFFFAOYSA-N |
Canonical SMILES |
[GeH3]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


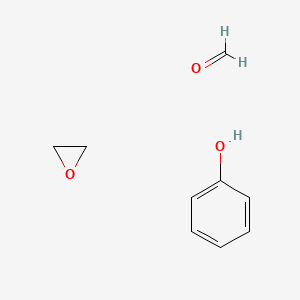
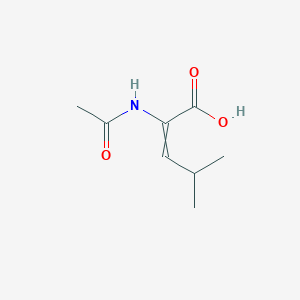
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
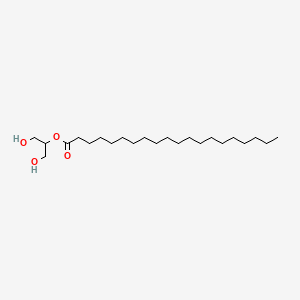
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)

![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
